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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a pivotal building block

in the synthesis of a diverse array of complex organic molecules. Its unique substitution

pattern, featuring bromine atoms at the 3, 4, and 5 positions of the aniline ring, imparts distinct

chemical reactivity and physical properties, making it a valuable intermediate in the

development of flame retardants, pharmaceuticals, and other functional materials. The

presence of both a nucleophilic amino group and reactive bromine atoms allows for a wide

range of chemical transformations, including diazotization, Sandmeyer reactions, and various

coupling reactions, providing access to a multitude of downstream products with tailored

functionalities. This guide provides a comprehensive overview of the synthesis, key reactions,

and applications of 3,4,5-tribromoaniline, complete with experimental protocols and data to

support its use in research and development.

Physicochemical Properties
The physical and chemical properties of 3,4,5-tribromoaniline are foundational to its

application in organic synthesis. A summary of its key properties is presented in the table

below.
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Property Value

CAS Number 609-16-5

Molecular Formula C₆H₄Br₃N

Molecular Weight 329.81 g/mol

Appearance Solid

Melting Point 120-122 °C

Boiling Point 300 °C (decomposes)

Solubility
Insoluble in water; soluble in organic solvents

like ethanol, ether, and chloroform.

Synthesis of 3,4,5-Tribromoaniline
The synthesis of 3,4,5-tribromoaniline is typically achieved through a multi-step process, often

starting from more readily available precursors. A common and effective route involves the

reduction of 3,4,5-tribromonitrobenzene.

Experimental Protocol: Reduction of 3,4,5-
Tribromonitrobenzene
This protocol details the reduction of 3,4,5-tribromonitrobenzene to 3,4,5-tribromoaniline
using tin(II) chloride in an acidic medium.

Materials:

3,4,5-tribromonitrobenzene

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution
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Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Stirring apparatus

Heating mantle

Separatory funnel

Filtration apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend

3,4,5-tribromonitrobenzene (1 equivalent) in ethanol.

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid

to the suspension.

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium

hydroxide solution until the pH is basic. This will precipitate tin salts.

Extract the aqueous slurry with ethyl acetate.

Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude 3,4,5-tribromoaniline.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Yield: 84.0% (reported for a similar reduction).

Key Reactions of 3,4,5-Tribromoaniline as a Building
Block
The synthetic utility of 3,4,5-tribromoaniline stems from the reactivity of its amino group and

the bromine substituents.

Diazotization and Sandmeyer Reactions
The primary amino group of 3,4,5-tribromoaniline can be readily converted into a diazonium

salt, which is a versatile intermediate for introducing a wide range of functional groups onto the

aromatic ring via the Sandmeyer reaction.

This protocol describes the conversion of 3,4,5-tribromoaniline to 1,2,3,4-tetrabromobenzene.

Materials:

3,4,5-tribromoaniline

Sodium nitrite (NaNO₂)

Concentrated sulfuric acid (H₂SO₄)

Copper(I) bromide (CuBr)

Hydrobromic acid (HBr)

Ice

Beakers
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Stirring apparatus

Procedure:

Diazotization:

Dissolve 3,4,5-tribromoaniline (1 equivalent) in a mixture of concentrated sulfuric acid

and water, and cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to

the aniline solution, maintaining the temperature below 5 °C.

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in

hydrobromic acid.

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-

60 °C) until the evolution of nitrogen gas ceases.

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether

or dichloromethane).

Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate,

and concentrate under reduced pressure.

The crude 1,2,3,4-tetrabromobenzene can be purified by recrystallization or column

chromatography.

Quantitative Data for Representative Sandmeyer Reactions:
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Starting
Material

Reagent(s)
Reaction
Type

Product Yield (%)
Melting
Point (°C)

3,4,5-

Tribromoanili

ne

1. NaNO₂,

H₂SO₄; 2.

CuBr, HBr

Sandmeyer

Bromination

1,2,3,4-

Tetrabromobe

nzene

~98% 98-100

3,4,5-

Tribromoanili

ne

1. NaNO₂,

HCl; 2.

CuCN, KCN

Sandmeyer

Cyanation

3,4,5-

Tribromobenz

onitrile

- -

3,4,5-

Tribromoanili

ne

1. NaNO₂,

H₂SO₄; 2.

H₂O, Δ

Hydrolysis

3,4,5-

Tribromophen

ol

- 101-103

Note: Yields and melting points are representative and may vary based on specific reaction

conditions and purification methods.

3,4,5-Tribromoaniline 3,4,5-Tribromobenzenediazonium SaltNaNO₂, H⁺

1,2,3,4-Tetrabromobenzene
CuBr, HBr

3,4,5-TribromobenzonitrileCuCN, KCN

3,4,5-Tribromophenol

H₂O, Δ

Click to download full resolution via product page

Caption: Sandmeyer reactions of 3,4,5-tribromoaniline.

Synthesis of Azo Dyes
The diazonium salt of 3,4,5-tribromoaniline can be coupled with electron-rich aromatic

compounds, such as phenols and anilines, to form intensely colored azo dyes. These

compounds have potential applications as colorants and functional materials.

Materials:
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3,4,5-tribromoaniline

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

β-Naphthol

Sodium hydroxide (NaOH)

Ice

Beakers

Stirring apparatus

Filtration apparatus

Procedure:

Prepare the 3,4,5-tribromobenzenediazonium chloride solution as described in the

Sandmeyer reaction protocol using hydrochloric acid.

In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium

hydroxide. Cool the solution in an ice bath.

Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring.

An intensely colored precipitate of the azo dye will form immediately.

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Collect the precipitated dye by filtration, wash thoroughly with cold water, and dry.

The crude dye can be purified by recrystallization from a suitable solvent like ethanol or

acetic acid.

Spectroscopic Data for a Representative Azo Dye:
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While specific data for the β-naphthol adduct of 3,4,5-tribromobenzenediazonium salt is not

readily available, the UV-Vis spectrum is expected to show a strong absorption in the visible

region, characteristic of azo dyes. The ¹H NMR spectrum would show a complex aromatic

region with signals corresponding to both the tribromophenyl and naphthyl moieties.

3,4,5-Tribromobenzenediazonium
Salt

Azo Dye

β-Naphthol

NaOH (aq)

Click to download full resolution via product page

Caption: Synthesis of an azo dye.

Applications in Materials Science: Flame Retardants
The high bromine content of 3,4,5-tribromoaniline and its derivatives makes them attractive

candidates for use as flame retardants. Brominated flame retardants are known to be highly

effective at interrupting the combustion cycle in the gas phase. While specific applications of

3,4,5-tribromoaniline itself as a flame retardant are not extensively documented in readily

available literature, its structure suggests its potential as a reactive flame retardant or as a

monomer for the synthesis of polymeric flame retardants.

Hypothetical Application: Synthesis of a Brominated
Epoxy Resin
3,4,5-Tribromoaniline could potentially be used as a curing agent for epoxy resins. The amino

groups can react with the epoxide rings to form a cross-linked polymer network. The

incorporation of the tribromophenyl moiety would impart flame retardant properties to the final

cured resin.

Proposed Experimental Workflow:

Mixing: 3,4,5-tribromoaniline is mixed with a liquid epoxy resin (e.g., a diglycidyl ether of

bisphenol A) in a stoichiometric ratio.
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Curing: The mixture is heated to a specific temperature to initiate the curing reaction

between the amine and epoxide groups.

Post-curing: The cured resin may be subjected to a post-curing step at a higher temperature

to ensure complete reaction and optimize its mechanical and thermal properties.

The resulting brominated epoxy resin would be expected to exhibit a higher Limiting Oxygen

Index (LOI) and a reduced rate of heat release compared to a non-brominated counterpart.

Mixing CuringHeat Post-CuringHigher Heat Brominated Epoxy Resin

Click to download full resolution via product page

Caption: Workflow for a brominated epoxy resin.

Applications in Drug Development
The 3,4,5-tribromophenyl scaffold can be found in various biologically active molecules, and

3,4,5-tribromoaniline serves as a key starting material for accessing these structures. The

bromine atoms can be retained for their steric and electronic effects or can be replaced through

cross-coupling reactions to introduce further diversity.

Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding

pocket of the enzyme. The 3,4,5-tribromophenyl moiety can serve as such a core, with the

amino group providing a handle for the attachment of side chains that can interact with other

regions of the kinase.

Hypothetical Signaling Pathway Interaction:

Derivatives of 3,4,5-tribromoaniline could be designed to target specific kinases involved in

cancer cell proliferation and survival signaling pathways, such as the MAPK/ERK or PI3K/Akt

pathways. By inhibiting a key kinase in one of these pathways, the downstream signaling

cascade would be disrupted, leading to cell cycle arrest and apoptosis.
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Caption: Inhibition of the MAPK/ERK pathway.

Conclusion
3,4,5-Tribromoaniline is a highly functionalized building block with significant potential in

various areas of organic synthesis. Its accessible synthesis and the versatile reactivity of its

functional groups make it a valuable tool for the creation of novel flame retardants, azo dyes,
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and potentially bioactive molecules. The detailed experimental protocols and data provided in

this guide are intended to facilitate the exploration of this compound's synthetic utility in both

academic and industrial research settings. Further investigation into the applications of 3,4,5-
tribromoaniline and its derivatives is warranted to fully unlock its potential in materials science

and medicinal chemistry.

To cite this document: BenchChem. [3,4,5-Tribromoaniline: A Versatile Building Block in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-as-a-building-block-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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